molecular formula C14H11ClN2O2S B512952 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 898639-98-0

1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B512952
CAS RN: 898639-98-0
M. Wt: 306.8g/mol
InChI Key: UCZCLEBIVVXILD-UHFFFAOYSA-N
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Description

“1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole” is a complex organic compound. It consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a naphthyl group, which is a two-ring aromatic hydrocarbon, attached via a sulfonyl linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonyl group, and the naphthyl group. The chloro group on the naphthyl ring and the methyl group on the imidazole ring would also be key features .


Chemical Reactions Analysis

Imidazole rings are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The presence of the sulfonyl group could also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its basicity, while the sulfonyl group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZCLEBIVVXILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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